

# PC945 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Opelconazole |           |
| Cat. No.:            | B2538439     | Get Quote |

An In-depth Technical Guide to PC945 (Opelconazole)

### Introduction

PC945, also known as **Opelconazole**, is a novel, potent, and long-acting triazole antifungal agent specifically designed for inhaled administration to treat and prevent respiratory fungal infections, particularly those caused by Aspergillus species.[1][2][3][4][5][6] Developed to maximize drug concentrations at the site of infection in the lungs while minimizing systemic exposure, PC945 offers a promising approach to improve efficacy and reduce the potential for adverse side effects and drug-drug interactions commonly associated with systemically delivered azoles.[1][7][8][9][10] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and preclinical and clinical data.

## **Chemical Structure and Properties**

PC945 is a synthetic triazole with the chemical formula 4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide.[1][2][11] Its structure has been optimized for inhaled delivery and prolonged lung residency.[12]



| Property          | Value                                                                                                                                                | Reference    |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-3-methylphenyl]piperazin-1-yl]-N-(4-fluorophenyl)benzamide | [13]         |
| Molecular Formula | C38H37F3N6O3                                                                                                                                         | [13][14][15] |
| Molecular Weight  | 682.73 g/mol                                                                                                                                         | [13][14]     |
| CAS Number        | 1931946-73-4                                                                                                                                         | [14][15]     |
| SMILES Code       | Cc1cc(ccc1OC[C@@H]1CO INVALID-LINK (C1)c1ccc(F)cc1F)N1CCN(CC 1)c1ccc(cc1)C(=O)Nc1ccc(F)c c1                                                          | [14]         |
| Solubility        | Soluble in DMSO (≥ 60 mg/mL)                                                                                                                         | [15][16]     |

# Pharmacology Mechanism of Action

Like other triazole antifungals, PC945's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] PC945 is a potent, tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by CYP51A and CYP51B in Aspergillus fumigatus).[1][2][11][15][17][18] By inhibiting this enzyme, PC945 prevents the conversion of lanosterol to ergosterol. The subsequent depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][10]





Click to download full resolution via product page

Caption: Mechanism of action of PC945 via CYP51 inhibition.

### **In Vitro Activity**

PC945 demonstrates potent in vitro activity against a broad spectrum of pathogenic fungi, including azole-susceptible and azole-resistant strains of Aspergillus and various Candida species.[1][2][17][18]

Table 1: In Vitro Inhibitory Activity of PC945 against Aspergillus fumigatus



| Parameter                            | PC945  | Voriconazole | Posaconazole | Reference                   |
|--------------------------------------|--------|--------------|--------------|-----------------------------|
| CYP51A IC50<br>(μΜ)                  | 0.23   | -            | -            | [2][11][15][16]<br>[17][18] |
| CYP51B IC50<br>(μM)                  | 0.22   | -            | -            | [2][11][15][16]<br>[17][18] |
| Ergosterol<br>Synthesis IC50<br>(μΜ) | 0.0069 | 0.19         | 0.017        | [11]                        |
| Geometric Mean<br>MIC (μg/mL)        | 0.17   | -            | -            | [1][10]                     |
| MIC <sub>50</sub> (μg/mL)            | 0.125  | -            | -            | [1][10]                     |
| MIC <sub>90</sub> (μg/mL)            | 1.0    | -            | -            | [1][10]                     |

Table 2: In Vitro Activity of PC945 against Candida Species

| Species          | PC945<br>Geometric<br>Mean MIC<br>(µg/mL) | Voriconazole<br>Geometric<br>Mean MIC<br>(µg/mL) | Posaconazole<br>Geometric<br>Mean MIC<br>(µg/mL) | Reference |
|------------------|-------------------------------------------|--------------------------------------------------|--------------------------------------------------|-----------|
| C. albicans      | 0.017                                     | -                                                | -                                                | [12]      |
| C. tropicalis    | 0.063                                     | -                                                | -                                                | [12]      |
| C. parapsilosis  | 0.017                                     | -                                                | -                                                | [12]      |
| C. glabrata      | 0.12                                      | -                                                | -                                                | [12]      |
| C. auris         | 0.058                                     | 7.4-fold higher                                  | 1.5-fold higher                                  | [1]       |
| All Candida spp. | 0.027                                     | ≤0.016                                           | 0.097                                            | [12]      |

# **In Vivo Activity**



In vivo studies in temporarily neutropenic, immunocompromised mice with intranasal A. fumigatus infection demonstrated the superior potency of PC945 when administered topically compared to other azoles.

Table 3: In Vivo Efficacy in Murine Model of Pulmonary Aspergillosis

| Treatment Group | Dose (μ g/mouse ) | Survival Rate at<br>Day 7 | Reference      |
|-----------------|-------------------|---------------------------|----------------|
| PC945           | 0.56              | 50%                       | [2][4][17][18] |
| Posaconazole    | 14                | 44%                       | [2][4][17][18] |

In a Candida albicans lung infection model, intranasally dosed PC945 was 7 to 25-fold more potent than voriconazole in improving survival and reducing fungal load.[12] A key finding from preclinical studies is that the antifungal effects of PC945 accumulate upon repeat dosing.[1][12] [19]

# **Pharmacokinetics and Pharmacodynamics**

The pharmacokinetic profile of PC945 is characterized by high and sustained concentrations in the lungs with very low systemic exposure, which is ideal for an inhaled therapy.[1][7][9]

Table 4: Pharmacokinetic Parameters of Inhaled PC945 (5 mg single dose)

| Subject Group                | Geometric Mean<br>C <sub>max</sub> (pg/mL) | Median t <sub>max</sub> (hours) | Reference |
|------------------------------|--------------------------------------------|---------------------------------|-----------|
| Healthy Subjects             | 322                                        | 4-5                             | [7][20]   |
| Subjects with Mild<br>Asthma | 335                                        | 4-5                             | [7][20]   |

- Following a single dose, PC945 lung concentrations were over 2000-fold higher than in plasma in nonclinical models.[1][7][9][20]
- After 7 days of once-daily 5 mg doses in healthy subjects, the plasma C<sub>max</sub> was 951 pg/mL (0.0016 μM), indicating some accumulation but remaining at very low levels.[7][21]



This profile limits the potential for systemic toxicity and drug-drug interactions. PC945 was found to only inhibit CYP3A4/5, with IC<sub>50</sub> values of 1.33 μM for testosterone and 0.085 μM for midazolam.[7][10][20] Given the low systemic plasma concentrations observed, the risk of clinically significant interactions is low.[7]



Click to download full resolution via product page

Caption: Pharmacokinetic workflow of inhaled PC945.

# **Experimental Protocols**



# In Vitro Antifungal Susceptibility Testing (EUCAST Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of PC945 against fungal isolates.

- Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a standard concentration (e.g., 0.5-2.5 x 10<sup>5</sup> CFU/mL) using a spectrophotometer.
- Drug Dilution: PC945 is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
- Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
- Incubation: Plates are incubated at 35-37°C for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of PC945 that causes a significant reduction (typically ≥90% for Aspergillus) in fungal growth compared to the drugfree control.[1][10] Growth can be assessed visually or by spectrophotometric reading.[2]

## In Vivo Murine Model of Pulmonary Aspergillosis

This workflow is used to evaluate the efficacy of PC945 in a live animal model of lung infection. [1][2][17]





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo murine aspergillosis model.



- Animal Model: Mice (e.g., BALB/c) are used.
- Immunosuppression: To establish infection, mice are rendered temporarily neutropenic using immunosuppressive agents like cyclophosphamide and/or corticosteroids.[1]
- Infection: Mice are lightly anesthetized and intranasally inoculated with a suspension of A. fumigatus conidia.[2]
- Treatment: Treatment with intranasally administered PC945, a vehicle control, or a comparator drug begins shortly before or after infection and continues daily for a defined period (e.g., 5-7 days).[2][12]
- Monitoring and Endpoints: Animals are monitored daily for survival. At the end of the study, endpoints such as lung fungal burden (determined by plating homogenized lung tissue for colony-forming units, CFUs) and inflammatory biomarkers in bronchoalveolar lavage (BAL) fluid are assessed.[12][22]

## **Clinical Development and Safety**

PC945 has been evaluated in clinical trials and found to be well-tolerated in both healthy volunteers and subjects with mild asthma.[7][8][9] Treatment-emergent adverse events were generally mild to moderate, and no clinically significant changes in lung function were observed.[7][9] The favorable safety profile and high lung deposition make it a strong candidate for treating invasive pulmonary aspergillosis. A Phase 3 clinical trial (OPERA-T Study) is underway to assess the safety and efficacy of nebulized PC945 as an add-on to systemic antifungal therapy for patients with refractory invasive pulmonary aspergillosis.[8][23][24]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. PC945, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]



- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. PC945, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections [agris.fao.org]
- 6. PC945, a Novel Inhaled Antifungal Agent, for the Treatment of Respiratory Fungal Infections PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and nonclinical and clinical pharmacokinetics of PC945, a novel inhaled triazole antifungal agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pulmocide.com [pulmocide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Safety and nonclinical and clinical pharmacokinetics of PC945, a novel inhaled triazole antifungal agent PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Opelconazole | C38H37F3N6O3 | CID 121383526 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PC945 Supplier | CAS 1931946-73-4 | AOBIOUS [aobious.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. hra.nhs.uk [hra.nhs.uk]
- 24. ClinicalTrials.gov [clinicaltrials.gov]



• To cite this document: BenchChem. [PC945 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2538439#pc945-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com